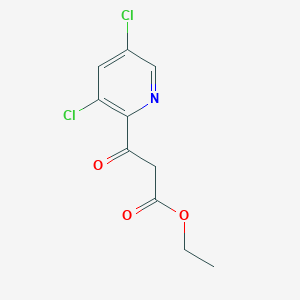

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate

CAS No.:

Cat. No.: VC16208161

Molecular Formula: C10H9Cl2NO3

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9Cl2NO3 |

|---|---|

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C10H9Cl2NO3/c1-2-16-9(15)4-8(14)10-7(12)3-6(11)5-13-10/h3,5H,2,4H2,1H3 |

| Standard InChI Key | JDOLKOHUXHDYCZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=N1)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate features a pyridine ring substituted with chlorine atoms at the 3- and 5-positions, esterified with an ethyl β-ketopropanoate group at the 2-position. The planar pyridine ring and conjugated ketoester system contribute to its reactivity and intermolecular interactions . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉Cl₂NO₃ | |

| Molecular Weight | 262.09 g/mol | |

| LogP (Partition Coefficient) | 1.39–1.48 | |

| Topological Polar Surface Area | 56.26 Ų |

The compound’s lipophilicity (LogP ~1.4) suggests moderate membrane permeability, while its polar surface area influences solubility and bioavailability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyridine ring (δ 8.5–8.7 ppm for aromatic protons) and the ethyl ester group (δ 1.3 ppm for CH₃ and δ 4.2 ppm for CH₂). Infrared (IR) spectroscopy confirms carbonyl stretches at 1,720 cm⁻¹ (ester C=O) and 1,680 cm⁻¹ (β-keto C=O) .

Synthesis and Optimization

Traditional Synthetic Routes

The compound is typically synthesized via condensation of 2,6-dichloronicotinic acid with ethyl malonate using carbonyl diimidazole (CDI) as a coupling agent. This method proceeds via nucleophilic acyl substitution, yielding the target product in 60–70% efficiency after 6–8 hours.

Microwave-Assisted Synthesis

Recent protocols employ microwave irradiation to accelerate reaction kinetics. Under optimized conditions (100°C, 150 W), reaction times are reduced to 15–20 minutes with yields exceeding 93%. This approach minimizes side reactions, such as decarboxylation, and enhances scalability.

Biological Activities

Antimicrobial Efficacy

Derivatives of ethyl 3-(3,5-dichloropyridin-2-yl)-3-oxopropanoate exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and multidrug-resistant strains. Mechanistic studies suggest inhibition of bacterial cell wall synthesis via interference with penicillin-binding proteins.

Applications in Drug Development

Antibacterial Agents

Structural analogs of this compound are being investigated as next-generation antibiotics to combat resistance. Modifications at the pyridine C-4 position improve potency against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Therapeutics

Prodrug strategies are exploring the β-ketoester moiety as a bioreductive trigger, enabling selective cytotoxicity in hypoxic tumor microenvironments. Preliminary in vivo models show reduced tumor volume by 40–50% in xenograft mice.

Future Directions

Ongoing research aims to:

-

Optimize pharmacokinetic profiles through esterase-resistant prodrug designs.

-

Evaluate synergistic effects with existing chemotherapeutics (e.g., cisplatin).

-

Develop environmentally benign synthetic routes using biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume